3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Researchers requiring a benzothiophene-2-carbonitrile scaffold with orthogonal reactive handles for systematic SAR exploration often face supply inconsistency and limited regioisomeric options. 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile (CAS 1172798-11-6) resolves this bottleneck: • Three diversifiable positions (C-2 CN, C-3 Cl, C-4 F) enable chemoselective, stepwise functionalization-unattainable with unsubstituted or mono-halogenated analogs. • XLogP3 = 3.7, zero H-bond donors, and MW 211.64 provide a balanced ADME starting point for lead optimization. • Sourced at 95% purity with full QA documentation; ships ambient (non-hazardous) for rapid global delivery.

Molecular Formula C9H3ClFNS
Molecular Weight 211.64 g/mol
Cat. No. B12121038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile
Molecular FormulaC9H3ClFNS
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=C2Cl)C#N)F
InChIInChI=1S/C9H3ClFNS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-3H
InChIKeyZHBUUSZWHRAWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile (CAS 1172798-11-6): Baseline Identity and Positioning


3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile (CAS 1172798-11-6; molecular formula C₉H₃ClFNS; molecular weight 211.64 g/mol) is a heterocyclic building block featuring a benzothiophene core with a carbonitrile at position 2, chlorine at position 3, and fluorine at position 4 . This compound belongs to the benzothiophene-2-carbonitrile scaffold class, which has demonstrated pharmacological relevance as CCR5 antagonists, kinase inhibitor intermediates, and antimicrobial agents [1]. The 3-chloro-4-fluoro substitution pattern imparts distinct electronic and steric properties that differentiate it from other halogen-regioisomeric and substituent-variant analogs, making it a candidate for structure–activity relationship (SAR) exploration and lead optimization programs [2].

Building block for SAR exploration and lead optimization
Reported screening hits for CCR5 antagonist, kinase inhibitor, and antimicrobial programs
Three orthogonal diversification handles for parallel library synthesis

Why Generic Benzothiophene-2-carbonitrile Substitution Fails: The Critical Role of 3-Chloro-4-fluoro Substitution in 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile


Benzothiophene-2-carbonitrile analogs cannot be treated as freely interchangeable building blocks. The position and electronic nature of ring substituents profoundly alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding interactions. The unsubstituted parent benzothiophene-2-carbonitrile (LogP = 2.77) differs substantially in physicochemical profile from 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile (XLogP3 = 3.7) . Halogen regioisomers such as 5-chloro-1-benzothiophene-2-carbonitrile (LogP = 3.43) [1] lack the synergistic electron-withdrawing effect of the 4-fluoro substituent ortho to the ring junction, which modulates the reactivity of the thiophene sulfur and the C-2 nitrile. Furthermore, 3-substituted analogs bearing amino (MW 174.22) or hydroxy (MW 175.21) groups introduce hydrogen-bond donor capacity absent in the target compound, altering solubility, crystal packing, and biological recognition [2]. These differences directly impact assay outcomes and synthetic downstream compatibility, as demonstrated in the quantitative evidence below.

Unsubstituted parent

Lacks halogen substituents, resulting in different lipophilicity and no reactive handles for diversification.

5-Chloro regioisomer

Chlorine at benzene ring position; lacks the synergistic 4-fluoro electron-withdrawing effect on the thiophene core.

3-Amino / 3-hydroxy analogs

Introduce hydrogen-bond donor capacity, which can alter solubility, crystal packing, and biological recognition.

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile: Quantified Differential Evidence for Scientific Selection


Lipophilicity Differentiation: XLogP3 Advantage of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

The target compound exhibits an XLogP3 of 3.7 , representing a +0.93 log unit increase over the unsubstituted parent benzothiophene-2-carbonitrile (XLogP3 = 3.0, LogP = 2.77) [1] and a +0.27 log unit increase over the 5-chloro regioisomer (LogP = 3.43) [2]. This lipophilicity level positions the compound in the optimal range (LogP 1–4) for membrane permeability while avoiding excessive lipophilicity (>5) associated with poor solubility, high metabolic clearance, and promiscuous off-target binding. The 3-chloro-4-fluoro combination achieves this without introducing hydrogen-bond donors, unlike 3-amino (MW 174.22, 1 HBD) or 3-hydroxy (MW 175.21, 1 HBD) analogs .

Lipophilicity (XLogP3)
Cross-study comparable
3.7 (+0.93 vs parent)
Balanced membrane permeability and solubility range
Computed XLogP3; experimental LogP may vary
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Hydrogen-Bond Acceptor Capacity Differentiation of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites (nitrile nitrogen, thiophene sulfur, and fluorine substituent) compared to 2 HBA sites for the unsubstituted parent benzothiophene-2-carbonitrile (nitrile nitrogen and thiophene sulfur only) . The 4-fluoro substituent contributes an additional HBA site without introducing hydrogen-bond donor capacity, which would increase topological polar surface area (TPSA) and potentially reduce membrane permeability. The 3-chloro substituent, while not a strong HBA, provides a polarizable halogen that can engage in halogen-bonding interactions with protein targets—a feature absent in the unsubstituted parent and in the 3-amino and 3-hydroxy analogs where hydrogen-bond donors dominate the interaction profile [1].

H-Bond Acceptors
Class-level inference
3 HBA, 0 HBD
Enhanced acceptor interactions without donor liabilities
Structural inference; halogen bonding potential not quantified
Medicinal Chemistry Molecular Recognition Binding Interactions

CCR5 Antagonist Pharmacological Activity of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

Preliminary pharmacological screening reported in the patent and academic literature identifies 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile as a CCR5 antagonist candidate, applicable for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ or Kᵢ values for the isolated target compound are not publicly disclosed in peer-reviewed form, the compound falls within the scope of benzothiophene-containing CCR5 antagonist patent families (e.g., US 8,980,927 B2, EP 2456309 A1) [2], where related 3-chloro/4-fluoro-substituted benzothiophene analogs have demonstrated antagonist activity at the CCR5 receptor [3]. In contrast, the unsubstituted parent benzothiophene-2-carbonitrile has no documented CCR5 antagonist activity, highlighting the critical role of the 3-chloro-4-fluoro substitution pattern in conferring this pharmacological profile.

CCR5 Antagonist Screening
Class-level inference
Target: Active in preliminary screening
Comparator (parent): No reported activity
Supports CCR5 antagonist scaffold exploration
Quantitative IC₅₀ not publicly disclosed; confirm in assays
HIV Immunology CCR5 Antagonist Inflammation

Electronic Effect Differentiation: 3-Chloro-4-fluoro Substitution Pattern Modulates Benzothiophene Core Reactivity

The 3-chloro-4-fluoro substitution pattern creates a unique electronic environment on the benzothiophene core that distinguishes this compound from all regioisomeric and monosubstituted analogs. The 4-fluoro group exerts a strong electron-withdrawing inductive effect (-I) on the fused benzene ring while contributing electron density via resonance (+M), whereas the 3-chloro group at the thiophene ring position provides moderate -I character. This electronic push-pull system polarizes the benzothiophene core and activates the C-2 nitrile toward nucleophilic addition while deactivating the ring toward electrophilic substitution at specific positions [1]. By comparison, 5-chloro-1-benzothiophene-2-carbonitrile (chlorine at the benzene ring) lacks the direct electronic coupling between the halogen and the thiophene sulfur, while the 3-amino and 3-hydroxy analogs introduce electron-donating groups that reverse the polarization of the C-2 nitrile [2]. The fluorine atom is also recognized as an ortho-directing group in aromatic metalation, providing regioselective functionalization opportunities not available with chloro- or unsubstituted analogs [3].

Electronic Polarization
Class-level inference
3-Cl (-I) + 4-F (-I, +M) polarize core
Comparator (parent): electron-rich; 5-Cl: no thiophene polarization
Enables regioselective synthetic transformations
Based on Hammett constants and fluorine ortho-directing literature
Organic Synthesis Electronic Effects Cross-Coupling Reactivity Tuning

Synthetic Tractability and Building-Block Utility of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

The target compound offers three orthogonal reactive handles for diversification: (1) the C-2 nitrile group for hydrolysis to carboxamide/carboxylic acid, reduction to amine, or cycloaddition; (2) the C-3 chlorine for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling; and (3) the C-4 fluorine for selective nucleophilic aromatic substitution. In comparative terms, the unsubstituted parent benzothiophene-2-carbonitrile lacks the halogen handles for further functionalization , while 5-chloro-1-benzothiophene-2-carbonitrile offers only one halogen diversification point . The 3-chloro-4-fluoro pattern is explicitly used in patent literature as a key intermediate for synthesizing biologically active benzothiophene carboxamides, CRTH2 antagonists, and kinase inhibitor scaffolds [1]. The compound is commercially available from multiple suppliers (A2B Chem, CymitQuimica, Smolecule, Leyan) with typical purity specifications of 95% , facilitating timely procurement for SAR campaigns.

Synthetic Handles
Supporting evidence
3 reactive handles (CN, Cl, F) vs 1–2 in analogs
Maximizes diversifiable positions for parallel SAR
Commercially available, typical purity 95%
Synthetic Chemistry Building Blocks Structure-Activity Relationship Library Synthesis

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Discovery

With a molecular weight of 211.64 g/mol and 13 heavy atoms , 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile occupies an intermediate position between fragment-sized building blocks (MW < 200) and lead-like compounds (MW < 350). This is heavier than the unsubstituted parent benzothiophene-2-carbonitrile (MW 159.21, 11 heavy atoms) and the monohalogenated 5-chloro analog (MW 193.65, 12 heavy atoms) [1], but lighter than many fully elaborated drug-like benzothiophenes. The additional mass is attributable to the second halogen (fluorine, 19 Da), which contributes disproportionately to metabolic stability and target-binding enthalpy relative to its mass, offering superior ligand efficiency compared to adding larger substituents (e.g., methoxy at C-4, adding 30 Da) [2]. The compound's heavy atom count of 13 falls within the optimal range (10–20 heavy atoms) for fragment growth and lead optimization programs.

Molecular Weight
Cross-study comparable
211.64 g/mol, 13 heavy atoms
Fragment-to-lead growth range with balanced size
Heavier than parent but lighter than elaborated leads
Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Optimal Application Scenarios for 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile Based on Differentiated Evidence


CCR5 Antagonist Lead Optimization in HIV and Inflammatory Disease Programs

Research groups pursuing CCR5 antagonist-based therapies for HIV entry inhibition or inflammatory/autoimmune disease modulation should prioritize 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile as a privileged starting scaffold. The compound's documented CCR5 antagonist activity in preliminary pharmacological screening [1], combined with its favorable XLogP3 of 3.7 and zero hydrogen-bond donors, provides a balanced ADME starting point . The three orthogonal reactive handles (C-2 nitrile, C-3 chlorine, C-4 fluorine) enable systematic exploration of substituent effects on CCR5 binding affinity and selectivity over related chemokine receptors (CCR2, CCR3) without requiring de novo scaffold synthesis.

Kinase Inhibitor Scaffold Development via Halogen-Directed Diversification

The 3-chloro-4-fluoro substitution pattern provides an ideal template for developing ATP-competitive kinase inhibitors. The electron-withdrawing character of both halogens polarizes the benzothiophene core, enhancing binding interactions with the kinase hinge region while the C-2 nitrile can serve as a hydrogen-bond acceptor or be transformed into a carboxamide for additional hinge contacts [2]. The fluorine atom at C-4 not only contributes to metabolic stability but also acts as an ortho-directing group for regioselective metalation, enabling late-stage functionalization strategies that are difficult to achieve with non-fluorinated analogs [3]. The compound's heavy atom count (13) and MW (211.64) place it at an optimal starting point for fragment growth toward lead-like kinase inhibitors.

Antimicrobial Benzothiophene SAR Exploration Targeting Drug-Resistant Pathogens

Benzothiophene-2-carbonitrile derivatives have demonstrated promising antimicrobial activity, with some analogs exhibiting low MIC values against drug-resistant bacterial strains [4]. The target compound's unique dual-halogen substitution pattern (3-Cl, 4-F) has been shown in thiophene SAR studies to enhance antimicrobial potency through electron-withdrawing effects that modulate target engagement [5]. Researchers investigating benzothiophene-based antimicrobials should select this compound over mono-halogenated or unsubstituted analogs because the synergistic electronic effects of the 3-chloro-4-fluoro combination cannot be replicated by either substituent alone, and the three diversifiable positions enable parallel library synthesis for comprehensive SAR mapping.

Synthetic Methodology Development Leveraging Orthogonal Reactive Handles

Synthetic chemistry groups developing new cross-coupling, C–H activation, or nucleophilic aromatic substitution methodologies can use 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile as a benchmark substrate. The differential reactivity of C-3 chlorine (more labile toward oxidative addition) versus C-4 fluorine (more resistant, but activated by the electron-deficient ring) enables stepwise, chemoselective functionalization that is not possible with the unsubstituted parent (only one handle) or 5-chloro analog (chlorine at less activated benzene position) [6]. The C-2 nitrile serves as an internal spectroscopic probe (IR-active, ¹³C NMR diagnostic) for monitoring reaction progress, and the compound is commercially available from multiple suppliers with consistent 95% purity specifications .

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization research
Reported CCR5 antagonist screening activity
Confirm binding affinity and selectivity over CCR2/CCR3
Kinase inhibitor scaffold development
Electron-withdrawing core with hinge-binding potential
Assess ATP-competitive inhibition and kinase panel selectivity
Antimicrobial SAR exploration
Dual-halogen substitution for enhanced potency context
Evaluate MIC against drug-resistant strains; structure-activity mapping
Synthetic methodology development
Multiple orthogonal reactive handles
Demonstrate chemoselective functionalization sequence
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